n-Cbz-trans-1,4-ciclohexanodamina

Descripción general

Descripción

N-Cbz-trans-1,4-cyclohexanediamine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

The exact mass of the compound n-Cbz-trans-1,4-cyclohexanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Cbz-trans-1,4-cyclohexanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Cbz-trans-1,4-cyclohexanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the following areas:

- Protecting Group Chemistry : n-Cbz-trans-1,4-cyclohexanediamine is used to protect amine functionalities during multi-step syntheses. The Cbz group can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

- Synthesis of Chiral Amines : It plays a crucial role in synthesizing chiral 1,2-diamines through catalytic aminolysis of aziridines. This method yields high enantioselectivities and is vital for producing pharmaceuticals with specific stereochemical requirements .

Biochemical Applications

n-Cbz-trans-1,4-cyclohexanediamine's interactions with biological systems have been studied extensively:

- Drug Development : The compound's derivatives are explored for their potential therapeutic effects. They can influence cellular signaling pathways and gene expression, making them candidates for drug design aimed at specific biological targets.

- Proteomics Research : It is utilized as a molecular scaffold in proteomics, aiding in the study of protein interactions and functions. Its ability to form hydrogen bonds with proteins enhances its utility in understanding biochemical pathways.

Case Study 1: Synthesis of Anticancer Agents

A notable application of n-Cbz-trans-1,4-cyclohexanediamine is in the synthesis of novel anticancer agents. For example, derivatives have been created that demonstrate significant cytotoxicity against various cancer cell lines. These compounds are designed to improve upon existing drugs like oxaliplatin by enhancing efficacy and reducing resistance mechanisms observed in cancer treatments .

Case Study 2: Development of Enantiomerically Pure Compounds

Research has shown that n-Cbz-trans-1,4-cyclohexanediamine can be employed to synthesize enantiomerically pure compounds through asymmetric synthesis techniques. This application is critical for producing pharmaceuticals that require specific chirality for optimal biological activity .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and applications of n-Cbz-trans-1,4-cyclohexanediamine compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| n-Cbz-trans-1,4-cyclohexanediamine | Cbz-protected amine | Versatile building block; stable under various conditions |

| trans-1,4-Cyclohexanediamine | Unprotected amines | More reactive; used directly without protection |

| N-Boc-trans-1,4-cyclohexanediamine | Protected by a Boc group | Different reactivity profile; used in peptide synthesis |

| N-Fmoc-trans-1,4-cyclohexanediamine | Protected by an Fmoc group | Commonly used in solid-phase peptide synthesis |

Mecanismo De Acción

Target of Action

n-Cbz-trans-1,4-cyclohexanediamine is a specialty product used in proteomics research

Mode of Action

Given its use in proteomics research , it’s plausible that it interacts with proteins or enzymes in some way. The exact nature of these interactions would depend on the specific context in which the compound is used.

Biochemical Pathways

It’s known that such compounds can be used in the synthesis of drugs , suggesting that they might interact with a variety of biochemical pathways depending on the specific drug being synthesized.

Result of Action

Given its use in proteomics research , it’s likely that it has some effect on protein structure or function, but the specifics would depend on the context.

Actividad Biológica

n-Cbz-trans-1,4-cyclohexanediamine (also known as n-Cbz-DACH) is a compound derived from trans-1,4-diaminocyclohexane (DACH), which has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of n-Cbz-trans-1,4-cyclohexanediamine, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

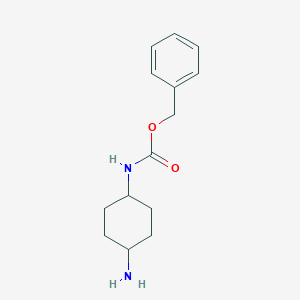

n-Cbz-trans-1,4-cyclohexanediamine is characterized by the following chemical structure:

- Molecular Formula: C_{12}H_{16}N_{2}

- Molecular Weight: 192.27 g/mol

- CAS Number: 946002-43-3

The compound features a carbobenzyloxy (Cbz) protecting group on one of the amine functionalities, which enhances its lipophilicity and stability compared to its unprotected counterpart.

The biological activity of n-Cbz-trans-1,4-cyclohexanediamine can be attributed to several mechanisms:

- Antitumor Activity : Studies have shown that DACH derivatives can enhance the efficacy of platinum-based drugs like cisplatin and oxaliplatin. The presence of the Cbz group may further improve cellular uptake and reduce cytotoxicity to normal cells while enhancing selectivity for cancer cells .

- DNA Interaction : Similar to other diamine compounds, n-Cbz-DACH can intercalate with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. This mechanism is critical for its antitumor effects .

- Enzyme Inhibition : Some studies suggest that n-Cbz-DACH may inhibit certain enzymes involved in drug metabolism, potentially leading to increased bioavailability of co-administered drugs .

Antitumor Efficacy

A significant body of research has focused on the antitumor properties of n-Cbz-DACH and its analogs. The following table summarizes findings from various studies regarding their cytotoxic effects against different cancer cell lines:

Case Study 1: Enhanced Efficacy with Platinum Drugs

In a recent study, researchers synthesized a series of n-Cbz-DACH derivatives and evaluated their effectiveness in combination with oxaliplatin. The results indicated that the Cbz-modified compounds exhibited significantly higher cytotoxicity compared to oxaliplatin alone, particularly in resistant cancer cell lines. This suggests that n-Cbz-DACH can serve as a promising adjuvant in platinum-based chemotherapy regimens .

Case Study 2: Mechanistic Insights into DNA Binding

Another investigation focused on the interaction between n-Cbz-DACH and DNA. Using spectroscopic methods, researchers demonstrated that the compound forms stable complexes with DNA, leading to structural changes that hinder polymerase activity. This finding underscores the potential of n-Cbz-DACH as a targeted therapeutic agent capable of disrupting cancer cell proliferation through direct DNA damage .

Propiedades

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.